Rotigotine sulfate is classified as a dopamine receptor agonist, specifically targeting D1, D2, and D3 receptors. Its chemical structure is characterized by a tetrahydronaphthalene core with a thienyl group, making it unique among other dopamine agonists. The compound is synthesized through various chemical processes that involve amine transformations and reductive amination reactions .
The synthesis of rotigotine involves several key steps:
The molecular formula of rotigotine is , with a molecular weight of approximately 315.48 g/mol. The structure features:
The compound's stereochemistry is significant; it exists in an active form that interacts effectively with dopamine receptors .
Rotigotine undergoes various metabolic reactions once administered:
Rotigotine functions by activating dopamine receptors in the brain, specifically D1, D2, and D3 receptors. This action mimics natural dopamine activity, which is particularly beneficial in conditions where dopamine levels are deficient, such as Parkinson's disease. The pharmacological profile shows that rotigotine enhances dopaminergic transmission, leading to improved motor control and reduced symptoms associated with movement disorders .
These properties contribute to its pharmacokinetic behavior, including absorption characteristics when delivered via transdermal systems.
Rotigotine sulfate has significant clinical applications:
The transdermal delivery system allows for continuous medication release, improving patient adherence compared to oral medications that require multiple daily doses .
Rotigotine sulfate (chemical name: (6S)-6-(propyl(2-(2-thienyl)ethyl)amino-5,6,7,8-tetrahydronaphthalen-1-ol sulfate) is a sulfur-containing salt form enhancing stability for transdermal delivery. Its molecular formula is C~19~H~25~NOS·H~2~SO~4~, yielding a molecular weight of 413.54 g/mol for the salt form [4] [8]. The free base (rotigotine) has a molecular formula of C~19~H~25~NOS and a molecular weight of 315.48 g/mol [4] [8]. The compound features a naphthalene backbone tethered to an aminothiophene moiety via an ethyl chain, with a stereospecific (S)-configuration at the 6-position critical for dopaminergic activity [3] [8].
Table 1: Key Physicochemical Properties of Rotigotine
Property | Value | Significance |
---|---|---|
Molecular Weight (Free Base) | 315.48 g/mol | Facilitates transdermal permeability |
logP (Partition Coefficient) | ~3.5 (highly lipophilic) | Enables efficient skin penetration |
Aqueous Solubility (Free Base) | Low | Necessitates salt formation (sulfate) for formulation stability |
Protein Binding | 89.5–92% (in vitro/in vivo) | Influences free drug concentration and pharmacological activity |
Melting Point | Not explicitly reported in literature | Optimized in patch formulation to prevent crystallization |
The sulfate salt formation addresses the inherent instability and crystallization tendencies of the free base, which initially caused product recalls in 2008. Reformulation with crystal inhibitors like polyvinylpyrrolidone (PVP) enabled consistent transdermal delivery [1] [8]. Rotigotine’s high lipophilicity (logP ~3.5) is optimal for partitioning into the stratum corneum, while its moderate molecular weight allows sustained diffusion through skin layers, achieving 37% absolute bioavailability via the transdermal route [3] [4].
The development of rotigotine sulfate spans over three decades of pharmaceutical innovation:
This trajectory established rotigotine sulfate as the first novel chemical entity specifically engineered for transdermal delivery in movement disorders [1]. The resolution of crystallization issues exemplified a critical achievement in formulation science, ensuring consistent drug release kinetics.
Rotigotine sulfate belongs to the non-ergoline dopamine receptor agonist class, distinguishing it structurally from ergot-derived agents (e.g., bromocriptine, pergolide) associated with fibrotic complications. Its pharmacological profile is characterized by broad receptor engagement:
Table 2: Dopamine Receptor Binding Affinity (Ki) and Functional Activity of Rotigotine
Receptor Subtype | Ki (nM) | Functional Activity | Clinical Relevance |
---|---|---|---|
D3 | 0.71 | Full agonist | High affinity target; modulates motor coordination |
D2 | 13.5 | Full agonist | Primary therapeutic target for Parkinsonism |
D1/D5 | 83 (D1) / 5.4 (D5) | Full agonist (D1/D5) | Differentiates from D2-selective agonists; may improve efficacy |
D4 | 3.9–15 | Partial agonist | Role in PD/RLS less defined |
5-HT~1A~ | 30 | Partial agonist | Potential mood modulation |
α2B-adrenergic | 27 | Antagonist | Unknown clinical significance |
Unlike conventional dopamine agonists (e.g., pramipexole, ropinirole) that selectively target D2/D3 receptors, rotigotine exhibits dual D1/D2-like receptor agonism, mirroring endogenous dopamine and the broad-spectrum agonist apomorphine [5] [9]. This unique profile may underlie observations of superior efficacy in non-motor symptoms and reduced "wearing-off" phenomena in Parkinson’s disease [5].
Functionally, rotigotine demonstrates full agonist efficacy at human D1, D2, and D3 receptors with nanomolar potencies (D1 EC~50~: 9.0; D2 EC~50~: 9.4–8.6; D3 EC~50~: 9.7) [5] [9]. Its negligible activity at 5-HT~2B~ receptors (implicated in valvulopathy) enhances safety over ergot derivatives [8]. The pharmacological distinctiveness positions rotigotine as a dopamine replacement agent rather than a selective agonist, approximating physiological receptor activation patterns more closely than oral alternatives.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7